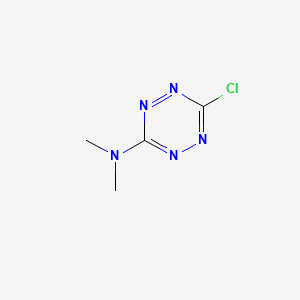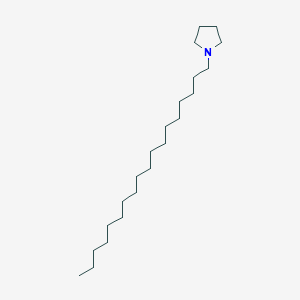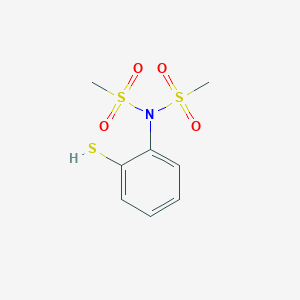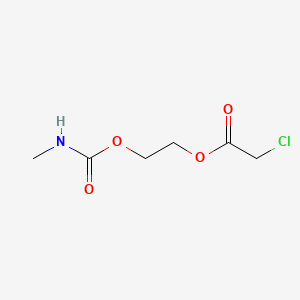
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H10ClNO4. It is a derivative of chloroacetic acid and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate can be synthesized through the reaction of ethyl chloroacetate with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation and Reduction: Oxidized or reduced derivatives depending on the reagents used
Applications De Recherche Scientifique
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Methylcarbamoyloxy)ethyl 2-chloroacetate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, hydrolysis, and other organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Ethyl bromoacetate
- Methyl bromoacetate
Uniqueness
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications and can be used in more diverse chemical reactions .
Propriétés
Numéro CAS |
105469-20-3 |
|---|---|
Formule moléculaire |
C6H10ClNO4 |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
2-(methylcarbamoyloxy)ethyl 2-chloroacetate |
InChI |
InChI=1S/C6H10ClNO4/c1-8-6(10)12-3-2-11-5(9)4-7/h2-4H2,1H3,(H,8,10) |
Clé InChI |
AHFZBIIOAPPROI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


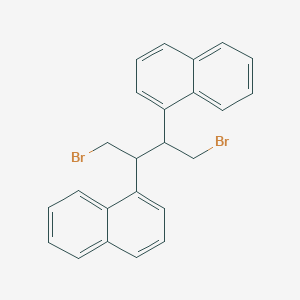
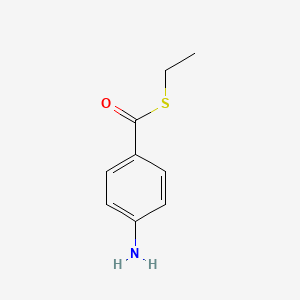

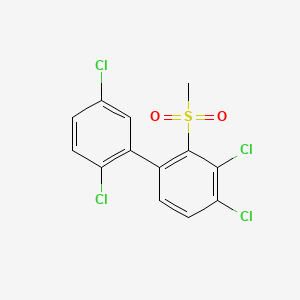

![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
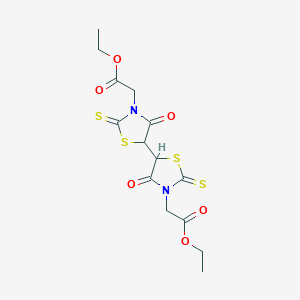
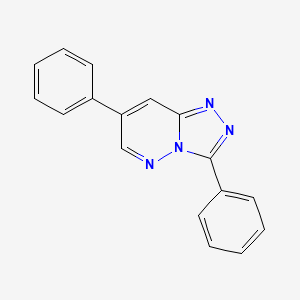
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
